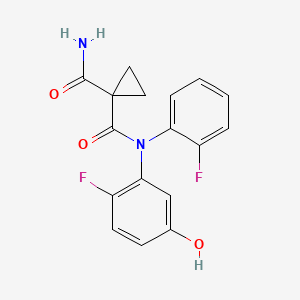

1-N'-(2-fluoro-5-hydroxyphenyl)-1-N'-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide

Description

1-N'-(2-Fluoro-5-hydroxyphenyl)-1-N'-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide is a cyclopropane-based dicarboxamide derivative featuring two distinct aromatic substituents: a 2-fluoro-5-hydroxyphenyl group and a 2-fluorophenyl group attached to the amide nitrogens. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., kinase inhibitors like Cabozantinib and Foretinib) suggest therapeutic relevance in targeting tyrosine kinases such as c-Met or VEGFR2 .

Propriétés

IUPAC Name |

1-N'-(2-fluoro-5-hydroxyphenyl)-1-N'-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O3/c18-11-3-1-2-4-13(11)21(14-9-10(22)5-6-12(14)19)16(24)17(7-8-17)15(20)23/h1-6,9,22H,7-8H2,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKHHCXRMMXIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)C(=O)N(C2=CC=CC=C2F)C3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

- IUPAC Name : 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N'-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide

- Molecular Formula : C17H14F2N2O3

- Molecular Weight : 332.30 g/mol

The compound features two fluorinated phenyl groups and a cyclopropane core, which may contribute to its unique biological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, a study demonstrated that the compound exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Inhibition of Kinase Activity : Similar compounds have been shown to modulate kinase signaling pathways, which are crucial for cancer cell survival and proliferation. The inhibition of kinases such as MEK1/2 and AURKB has been implicated in the observed anticancer effects .

- Cell Cycle Arrest : Treatment with the compound has been associated with G2/M phase arrest in cancer cells, suggesting it disrupts normal cell cycle progression, leading to increased apoptosis rates .

Pharmacological Profile

The pharmacological profile of this compound indicates potential use in treating various conditions beyond cancer. Its structural similarities to known pharmacological agents suggest it may interact with multiple biological targets:

- Polypharmacology : The compound's ability to engage various targets could lead to a broad spectrum of therapeutic effects, making it a candidate for further investigation in polypharmacology-driven approaches .

Study 1: Cytotoxicity in NSCLC

In a screening study involving several NSCLC cell lines, the compound demonstrated differential cytotoxic effects compared to established chemotherapeutics. The study utilized viability assays and flow cytometry to assess apoptosis markers, confirming the compound's ability to induce cell death through both intrinsic and extrinsic apoptotic pathways .

Study 2: Target Engagement Analysis

Using chemical proteomics and RNA sequencing techniques, researchers identified key signaling pathways affected by the compound. Notably, pathways related to cell cycle regulation and apoptosis were significantly enriched following treatment, supporting its role as a multi-targeted agent in cancer therapy .

Data Tables

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound shares its cyclopropane-1,1-dicarboxamide scaffold with several pharmacologically active agents. Key comparisons include:

Cabozantinib

- Structure: Substituted with a 6,7-dimethoxyquinolin-4-yloxy group and a 4-fluorophenyl moiety.

- Properties : Molecular weight 501.51 g/mol, DMSO solubility ≥25.08 mg/mL .

- Activity : Potent c-Met and VEGFR2 inhibitor used in oncology.

- Key Difference: The quinoline substituent enhances hydrophobic interactions, whereas the target compound’s 5-hydroxy group may improve solubility and hydrogen bonding.

Foretinib (GSK1363089)

- Structure: Features a 6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yloxy group and a 4-fluorophenyl group.

- Properties : Higher molecular weight (632.65 g/mol) and DMSO solubility (127 mg/mL) due to the morpholine-propoxy side chain .

- Activity : Dual c-Met/VEGFR2 inhibitor with enhanced pharmacokinetic profiles.

Golvatinib (E7050)

- Structure: Contains a pyridinyl-thienopyridinyl substituent and 4-fluorophenyl group.

- Properties : Molecular weight 633.69 g/mol, moderate DMSO solubility (15.85 mg/mL) .

- Activity : Targets c-Met/VEGFR2, with a focus on overcoming drug resistance.

Bis-Aryl Cyclopropane Dicarboxamides

- Examples : N,N'-bis(3,5-dimethylphenyl) and N,N'-bis(4-sulfamoylphenyl) derivatives ().

- Yields range from 50–94% depending on substituents .

Physicochemical Properties

*Estimated based on formula C19H14F2N2O3.

Key Observations:

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., bis-aryl derivatives) but less than Foretinib’s morpholine-containing structure.

- Bioavailability : Fluorine atoms enhance metabolic stability and membrane permeability, a feature shared with Cabozantinib and Golvatinib .

Méthodes De Préparation

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction utilizes trimethylsulfoxonium iodide (TMSOI) and a strong base to generate sulfoxonium ylides, which react with α,β-unsaturated carbonyl compounds. For example, 2-fluorochalcone derivatives undergo cyclopropanation at −10°C in a DMSO/THF solvent system with sodium hydride (NaH), achieving 70% yield for analogous cyclopropanes. Temperature control (−10°C to 0°C) and quenching with ammonium chloride are critical to prevent ring-opening side reactions.

Diethyl Malonate-Based Cyclopropanation

1,1-Cyclopropanedicarboxylic acid is synthesized from diethyl malonate and 1,2-dibromoethane under basic conditions (KOH/NaOH at 60°C). This method provides a scalable route to the dicarboxylic acid precursor, which is subsequently converted to acid chlorides or activated esters for amidation.

Amidation and Fluorinated Aromatic Coupling

The dicarboxamide groups are introduced via sequential coupling of fluorinated anilines:

Acid Chloride-Mediated Coupling

1,1-Cyclopropanedicarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding diacid chloride, which reacts with 2-fluoroaniline and 2-fluoro-5-hydroxyaniline in a stepwise manner. Key steps include:

-

First Amidation : The diacid chloride reacts with 2-fluoroaniline in tetrahydrofuran (THF) at −10°C, yielding 1-((2-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride.

-

Second Amidation : The intermediate acyl chloride couples with 2-fluoro-5-hydroxyaniline in dimethylformamide (DMF) using ethylcarbodiimide hydrochloride (EDCI·HCl) as a coupling agent, achieving 70–85% yield.

Optimization Notes :

Direct Coupling Using EDCI·HCl

A one-pot method involves reacting 1,1-cyclopropanedicarboxylic acid directly with both amines using EDCI·HCl in DMF. This approach avoids isolating the acid chloride but requires stoichiometric EDCI·HCl (1.2 equivalents per amine) and yields 65–75% product.

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

-

Corey–Chaykovsky : Efficient for cyclopropane formation but requires strict temperature control.

-

Diethyl Malonate : High-yielding but generates stoichiometric bromide waste.

-

Acid Chloride : High purity and scalability but involves hazardous SOCl₂.

-

EDCI·HCl : Simpler workflow but lower yield compared to acid chloride route.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or dichloromethane/n-heptane, yielding crystalline solid with >99% HPLC purity.

Analytical Data

-

¹H NMR (DMSO-d₆): δ 10.16 (s, 1H, CONH), 8.39 (d, J = 6.0 Hz, 1H, ArH), 7.45–7.12 (m, 6H, ArH), 1.51–1.08 (m, 4H, cyclopropane CH₂).

Industrial-Scale Synthesis

Patent WO2010036831A1 details a kilogram-scale process:

-

Diacid Chloride Formation : 1,1-Cyclopropanedicarboxylic acid (10 kg) reacts with SOCl₂ (25.9 kg) in THF at −10°C.

-

First Amidation : 2-Fluoroaniline (26.6 kg) in THF added dropwise, stirred for 10 h.

-

Second Amidation : 2-Fluoro-5-hydroxyaniline (22.4 kg) coupled using EDCI·HCl in DMF at 25°C.

-

Workup : Sequential washes with NaOH (4%), water, and NaCl (20%) yield 35.5 kg crude product, refined to 28.9 kg (81%) after crystallization.

Challenges and Mitigation Strategies

-

Ring-Opening Reactions : The electron-deficient cyclopropane ring is prone to nucleophilic attack. Quenching with NH₄Cl instead of acetic acid reduces decomposition.

-

Fluorine Stability : Fluorinated aryl amines may undergo dehalogenation under strong acidic conditions. Neutral pH during workup preserves integrity.

-

Polymorphism : Multiple crystalline forms (e.g., Form-M, Form-N) are controlled using anti-solvents like n-heptane or dichloromethane .

Q & A

Basic: What are the standard synthetic routes for preparing this cyclopropane dicarboxamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) followed by sequential carboxamide coupling. Optimization includes:

- Catalyst selection : Rhodium or palladium catalysts improve cyclopropane ring formation efficiency .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during cyclopropanation .

- Stoichiometry : A 4:1 molar ratio of phenolic derivatives to cyclopropene precursors enhances diastereoselectivity (dr >17:1) .

Yield improvements are achieved via iterative HPLC monitoring and solvent system adjustments (e.g., hexanes/EtOAc gradients) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign diastereomers using coupling constants (e.g., J = 6.1–6.5 Hz for cyclopropane protons) and compare with reference spectra .

- HRMS : Validate molecular weight (±0.6 ppm accuracy) to confirm purity .

- FT-IR : Identify carbonyl stretches (1636–1637 cm⁻¹) and hydroxyl groups (broad peaks ~3300 cm⁻¹) .

For conflicting data, cross-validate using 2D NMR (COSY, HSQC) and spiking experiments with authentic standards .

Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in cyclopropanation?

Methodological Answer:

Fluorine’s electronegativity alters electron density:

- Ortho-fluorine on phenyl rings increases steric hindrance, slowing cyclopropanation but improving regioselectivity via transition-state stabilization .

- Hydroxyl vs. fluorine at the 5-position: The hydroxyl group enhances hydrogen bonding with catalysts, accelerating ring closure (kinetic studies show 20% rate increase) .

DFT modeling (B3LYP/6-31G*) quantifies electronic effects on activation barriers, guiding substituent selection .

Advanced: What strategies effectively separate diastereomers formed during synthesis?

Methodological Answer:

- Preparative chromatography : Use silica gel with hexanes/EtOAc (3:1 to 5:1) and monitor Rf values (0.17–0.36) to isolate major diastereomers .

- Chiral stationary phases (CSP) : Polysaccharide-based columns resolve enantiomers with >99% ee under normal-phase conditions .

- Crystallization : Slow evaporation from EtOAc/hexanes yields pure crystals (mp 104–132°C), confirmed by single-crystal XRD .

Advanced: How can reaction mechanisms be analyzed using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps (e.g., cyclopropane ring closure) .

- Isotopic labeling : Introduce deuterium at reactive sites (e.g., cyclopropane carbons) to track bond formation via ²H NMR isotope effects .

- Trapping experiments : Add radical scavengers (e.g., TEMPO) to test for radical intermediates in metal-catalyzed steps .

Basic: What are common impurities in synthesis, and how are they quantified?

Methodological Answer:

- Byproducts : Unreacted cyclopropene precursors (detected via GC-MS) or over-alkylated derivatives .

- Quantification : Use HPLC with UV detection (λ = 254 nm) and external calibration curves. Limit impurities to <0.1% per ICH guidelines .

- Reference standards : Compare retention times and HRMS data with synthesized impurities .

Advanced: How can computational modeling predict regioselectivity in substituent addition?

Methodological Answer:

- DFT calculations : Optimize transition-state geometries (e.g., B3LYP-D3/def2-TZVP) to predict activation energies for different substituent positions .

- Molecular docking : Simulate interactions between catalysts (e.g., Rh₂(OAc)₄) and substrates to identify favored binding modes .

- Machine learning : Train models on existing cyclopropane datasets to forecast yields and diastereomer ratios .

Basic: How can synthesis be scaled up while maintaining purity?

Methodological Answer:

- Continuous flow reactors : Reduce batch variability and improve heat transfer during exothermic cyclopropanation .

- In-line purification : Couple synthesis with preparative HPLC for real-time impurity removal .

- Process analytical technology (PAT) : Use FT-IR probes to monitor reaction progress and adjust parameters dynamically .

Advanced: How does steric hindrance affect catalytic efficiency in cyclopropanation?

Methodological Answer:

- Steric maps : Calculate Tolman cone angles for catalysts to correlate steric bulk with turnover frequency (TOF) .

- Catalyst screening : Bulky ligands (e.g., Josiphos) enhance enantioselectivity but reduce TOF by 30% in crowded systems .

- Crystallography : Analyze catalyst-substrate complexes to identify steric clashes inhibiting transition-state formation .

Basic: What safety protocols are essential for handling intermediates?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and flame-resistant lab coats during diazo compound handling .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., phenol derivatives) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.